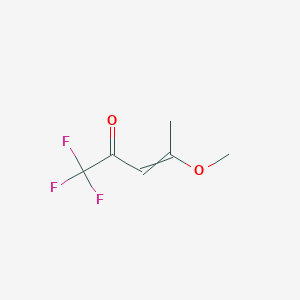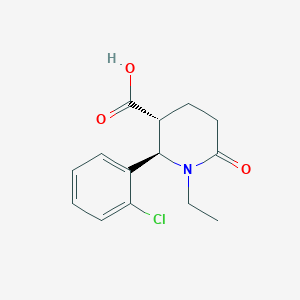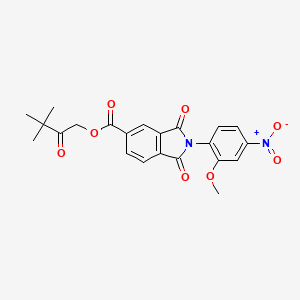
1,1,1-Trifluoro-4-methoxypent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-4-methoxypent-3-en-2-one is an organic compound with the molecular formula C6H7F3O2 It is characterized by the presence of trifluoromethyl and methoxy groups attached to a pentenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-4-methoxypent-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic anhydride with methoxyacetone under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-4-methoxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols, and are typically carried out in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-4-methoxypent-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which 1,1,1-Trifluoro-4-methoxypent-3-en-2-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The methoxy group may participate in hydrogen bonding or other interactions with target molecules, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-Trifluoro-4-methoxy-3-penten-2-one
- 2-Methoxy-4-oxo-5,5,5-trifluoropent-2-ene
- 1-(Trifluoromethyl)-3-methoxy-2-butene-1-one
Uniqueness
1,1,1-Trifluoro-4-methoxypent-3-en-2-one is unique due to its specific combination of trifluoromethyl and methoxy groups, which confer distinct chemical properties. These properties make it valuable in various applications, particularly in fields requiring compounds with high stability and reactivity.
Propiedades
IUPAC Name |
1,1,1-trifluoro-4-methoxypent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-4(11-2)3-5(10)6(7,8)9/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNIYNVIHHABIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-chloro-4-(4-methylphenoxy)phenyl]-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide](/img/structure/B15151723.png)
![N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B15151729.png)
![2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B15151740.png)
![4-[4-(Butylcarbamoyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B15151747.png)
![Ethyl 4-{[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}piperidine-1-carboxylate](/img/structure/B15151751.png)
![3-(1,3-Dimethylpyrazol-4-yl)-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B15151752.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(4-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B15151755.png)
![butyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B15151766.png)


![N-[2-(benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B15151795.png)
![1-Ethyl-3-[4-(3-ethylbenzimidazol-3-ium-1-yl)butyl]benzimidazol-1-ium](/img/structure/B15151801.png)
![N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B15151810.png)
![2-[2-oxo-1-phenyl-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15151813.png)
